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Compound of Interest

Compound Name: Ethane hydrate

Cat. No.: B8526973

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for experimentally measuring the
dissociation kinetics of ethane hydrate. Understanding these kinetics is crucial for applications
ranging from flow assurance in natural gas pipelines to novel drug delivery systems and gas
separation technologies.

Introduction to Ethane Hydrate Dissociation
Kinetics

Ethane hydrate is a crystalline solid formed when ethane gas molecules are trapped within a
lattice of water molecules at specific conditions of high pressure and low temperature. The
dissociation of this structure back into gas and water is a kinetically controlled process. The
rate of dissociation is influenced by several factors, including temperature, pressure, and the
presence of inhibitors or promoters. Accurate measurement of these dissociation kinetics is
essential for predicting and controlling hydrate behavior in various industrial and research
settings.

Key Experimental Techniques

Several experimental techniques can be employed to measure the kinetics of ethane hydrate
dissociation. The choice of method often depends on the specific research objectives, available
equipment, and the desired level of detail. The most common techniques include:
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o Pressure-Volume-Temperature (PVT) Analysis: This classical method monitors the change in
pressure and volume of the gas phase as the hydrate dissociates at a constant temperature.
It provides macroscopic kinetic data.

e Raman Spectroscopy: This spectroscopic technique provides molecular-level information
about the hydrate structure and the guest-host interactions. It can be used to monitor the
disappearance of hydrate-specific vibrational modes during dissociation in situ.[1]

o High-Pressure Differential Scanning Calorimetry (HP-DSC): This thermal analysis technique
measures the heat flow associated with the endothermic dissociation of the hydrate as a
function of temperature, providing insights into the thermodynamics and kinetics of the
process.

Experimental Protocols

Protocol 1: Pressure-Volume-Temperature (PVT)
Analysis

This protocol describes the isochoric pressure-search method to determine the dissociation
kinetics of ethane hydrate.

Objective: To measure the rate of ethane gas evolution from a dissociating hydrate sample at
constant temperature.

Materials and Apparatus:

o High-pressure stainless-steel reactor cell with a known volume

e Pressure transducer

o Temperature controller (e.g., circulating bath or Peltier elements)
o Data acquisition system to log pressure and temperature

e Vacuum pump

e High-purity ethane gas (99.9%+)
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« Distilled, deionized water

Procedure:

o System Preparation:
o Clean and dry the high-pressure reactor cell thoroughly.
o Evacuate the cell using a vacuum pump to remove any residual air.
o Record the internal volume of the cell.

e Hydrate Formation:

Introduce a known amount of distilled, deionized water into the reactor.

[¢]

o Pressurize the cell with ethane gas to a pressure well above the hydrate equilibrium
pressure at the desired formation temperature (e.g., 3-4 MPa at 277 K).

o Lower the temperature of the cell to the formation temperature (e.g., 274 K) while agitating
the mixture (if a stirrer is available) to promote hydrate formation.

o Monitor the pressure drop within the cell. Hydrate formation is indicated by a continuous
decrease in pressure as gas is consumed. The formation process is complete when the
pressure stabilizes.

¢ Dissociation Measurement:

o Once the hydrate is formed, rapidly increase the temperature of the cell to the desired
dissociation temperature, which should be above the hydrate equilibrium temperature for
the initial pressure.

o Maintain the dissociation temperature constant throughout the experiment.

o Record the pressure increase in the cell as a function of time. The rate of pressure
increase is directly related to the rate of ethane gas release from the dissociating hydrate.
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o Continue data logging until the pressure in the cell stabilizes, indicating that all the hydrate
has dissociated.

o Data Analysis:

o Using the recorded pressure-time data and the known volume of the gas phase, calculate
the number of moles of ethane gas released at each time point using the real gas law
(with an appropriate equation of state like Peng-Robinson).

o The dissociation rate can be expressed as the change in the number of moles of gas over
time (dn/dt).

o Kinetic parameters, such as the dissociation rate constant, can be determined by fitting
the experimental data to a suitable kinetic model.

Protocol 2: In Situ Raman Spectroscopy

This protocol details the use of Raman spectroscopy to monitor the structural changes during
ethane hydrate dissociation.[1][2][3]

Objective: To qualitatively and quantitatively observe the disappearance of ethane hydrate
structures at the molecular level during dissociation.

Materials and Apparatus:

» High-pressure optical cell with sapphire or quartz windows

e Raman spectrometer equipped with a laser source (e.g., 532 nm)[2][3]
e Long working distance microscope objective

o Temperature and pressure control system for the optical cell

o Data acquisition and analysis software

o High-purity ethane gas

o Distilled, deionized water
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Procedure:
o System Calibration:

o Calibrate the Raman spectrometer using a standard reference material (e.g., silicon wafer)
to ensure accurate peak positions.[3]

o Hydrate Formation in Optical Cell:
o Introduce a small amount of distilled, deionized water into the high-pressure optical cell.
o Pressurize the cell with ethane gas to the desired formation pressure.
o Cool the cell to the formation temperature to synthesize ethane hydrate.

o Use the Raman spectrometer to confirm the formation of hydrate by identifying the
characteristic C-C stretching vibrational modes of ethane molecules encaged in the
hydrate lattice. For ethane in the large cages of structure | (sl) hydrate, a peak is typically
observed around 1001 cm~1.[4]

 Dissociation Monitoring:

o

Induce dissociation by either increasing the temperature or decreasing the pressure to
move the system outside the hydrate stability zone.

o

Acquire Raman spectra of the sample at regular time intervals during the dissociation
process.[5]

o

Focus the laser on the hydrate-liquid or hydrate-gas interface to monitor the changes.

[¢]

Record the decrease in the intensity of the characteristic hydrate peaks over time.
o Data Analysis:

o Analyze the collected spectra to determine the rate of disappearance of the hydrate
phase. This can be done by integrating the area of the characteristic hydrate peak and
plotting it as a function of time.
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o The change in the relative intensities of peaks corresponding to ethane in the gas, liquid,
and hydrate phases can provide insights into the dissociation mechanism.

Protocol 3: High-Pressure Differential Scanning
Calorimetry (HP-DSC)

This protocol outlines the procedure for measuring the enthalpy and kinetics of ethane hydrate
dissociation using HP-DSC.

Objective: To measure the heat flow associated with hydrate dissociation and determine kinetic
parameters from the thermal data.

Materials and Apparatus:

High-Pressure Differential Scanning Calorimeter (HP-DSC)
o High-pressure sample crucibles

o System for precise gas handling and pressure control

o Data acquisition and analysis software

o High-purity ethane gas

« Distilled, deionized water

Procedure:

e Sample Preparation and Hydrate Formation:

o Place a small, accurately weighed amount of distilled, deionized water into a high-
pressure DSC crucible.

o Seal the crucible and place it in the DSC cell.

o Purge the cell with ethane gas and then pressurize it to the desired formation pressure.
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o Cool the sample at a controlled rate to a temperature well below the expected hydrate
formation temperature.

o Hold the sample at this low temperature to allow for hydrate formation, which will be
observed as an exothermic peak in the DSC signal.

o Dissociation Measurement:

o After hydrate formation is complete, heat the sample at a constant, controlled rate (e.qg.,
0.5 K/min).

o Record the heat flow as a function of temperature. The dissociation of the ethane hydrate
will be observed as an endothermic peak.

o The onset temperature of the peak corresponds to the start of dissociation, and the peak
temperature is the point of maximum dissociation rate under those conditions.

o Data Analysis:

o Integrate the area of the endothermic peak to determine the enthalpy of dissociation
(AH_diss).

o The shape and position of the dissociation peak can be analyzed using various kinetic
models (e.g., Kissinger method) to determine the activation energy (Ea) of the dissociation
process. This often requires performing the experiment at several different heating rates.

Data Presentation

The following tables summarize typical quantitative data obtained from ethane hydrate
dissociation experiments.

Table 1: Ethane Hydrate Dissociation Conditions (Pressure vs. Temperature)
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Dissociation Pressure

Temperature (K) (MPa) Reference
274.15 0.6 [6]
277.15 1.0 [6]
280.15 1.5 [6]
282.15 2.0 [6]
283.15 2.6 [6]

Table 2: Kinetic Parameters for Ethane Hydrate Dissociation

Experimental
Parameter Value . Reference
Conditions

o Varies with model and ~ General Literature
Activation Energy (Ea) 75 - 95 kJ/mol

conditions Range
Intrinsic Rate ] Dependent on model
Varies [7]
Constant (ko) and surface area
) o Proportional to (T - )
Dissociation Rate Isothermal, Isobaric [8]

T _eq)

Note: The activation energy for hydrate dissociation can vary significantly depending on the
experimental method, the presence of porous media, and the kinetic model used for analysis.

El

Visualizations
Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for
the described experimental protocols.
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Caption: Workflow for PVT analysis of ethane hydrate dissociation.
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Caption: Workflow for in situ Raman spectroscopy of hydrate dissociation.
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Caption: Workflow for HP-DSC analysis of ethane hydrate dissociation.

Logical Relationship Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8526973#measuring-ethane-hydrate-dissociation-
kinetics-experimentally]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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